N(6),O(2)-Dipivaloyl cyclic amp

Description

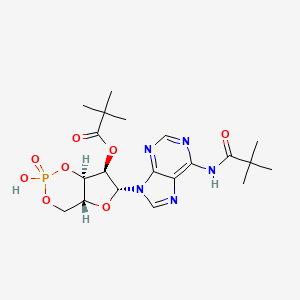

N(6),O(2)-Dipivaloyl cyclic AMP is a chemically modified derivative of cyclic adenosine monophosphate (cAMP), a critical second messenger in intracellular signaling. The compound features two pivaloyl (2,2-dimethylpropanoyl) ester groups at the N6 position of the adenine base and the O2 position of the ribose sugar (). This structural modification enhances lipophilicity, improving membrane permeability and metabolic stability compared to unmodified cAMP. The bulky pivaloyl groups sterically shield vulnerable bonds, such as the N-glycosidic linkage, from enzymatic degradation, making the compound a promising candidate for targeted drug delivery and cellular studies ().

Properties

CAS No. |

78232-35-6 |

|---|---|

Molecular Formula |

C20H28N5O8P |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-(2,2-dimethylpropanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H28N5O8P/c1-19(2,3)17(26)24-14-11-15(22-8-21-14)25(9-23-11)16-13(32-18(27)20(4,5)6)12-10(31-16)7-30-34(28,29)33-12/h8-10,12-13,16H,7H2,1-6H3,(H,28,29)(H,21,22,24,26)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

OFPPCWXYSKTHBG-XNIJJKJLSA-N |

SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |

Isomeric SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |

Synonyms |

N(6),O(2)-dipivaloyl cyclic AMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Metabolic Stability

- N(6),O(2)-Dipivaloyl Cyclic AMP : Demonstrates high resistance to enzymatic degradation. For example, dipivaloyl esters in related compounds (e.g., Piv2IUdR) show near-complete stability against thymidine phosphorylase (TP) over 6 hours, whereas unmodified counterparts degrade rapidly .

- Dibutyryl Cyclic AMP (DBcAMP) : While DBcAMP is more stable than cAMP due to butyryl esterification, its stability is inferior to dipivaloyl derivatives. Its shorter acyl chains offer less steric protection, leading to faster hydrolysis in vivo .

- Diethyl Esters (e.g., compounds 27 and 28) : Exhibit poor metabolic stability, with MIC values against Mycobacterium tuberculosis (Mtb) ranging from 200–400 µg/mL, likely due to rapid esterase-mediated hydrolysis .

Key Insight : Bulky pivaloyl groups provide superior enzymatic resistance compared to smaller esters (e.g., acetyl, butyryl) .

Membrane Permeability and Cellular Uptake

- This compound : Enhanced lipophilicity facilitates blood-brain barrier (BBB) penetration and cellular uptake. Similar dipivaloylated probes (e.g., Flu-tacca-5) show efficient intracellular delivery, with fluorescence activation upon esterase-mediated hydrolysis .

- DBcAMP : Moderate permeability due to butyryl groups; used extensively in cardiovascular studies but requires higher doses for CNS effects .

- 8-Bromo-cAMP : Polar bromine substitution limits membrane permeability, making it less suitable for systemic delivery despite prolonged signaling activation .

Key Insight : Dipivaloyl derivatives balance lipophilicity and steric bulk, enabling targeted delivery to challenging sites like the brain .

Key Findings :

- Dipivaloyl esters (e.g., compound 29) exhibit superior antimycobacterial potency (MIC: 50–100 µg/mL) compared to diethyl esters (MIC: 200–400 µg/mL) .

- In cancer studies, dipivaloylated probes (e.g., Flu-tacca-5) show reduced antiproliferative potency (µM range) compared to untagged compounds (nM range), likely due to delayed hydrolysis .

Activation Mechanism

- This compound : Requires intracellular esterases to cleave pivaloyl groups, releasing active cAMP. This "prodrug" mechanism ensures targeted activity .

- DBcAMP: Hydrolyzed by nonspecific esterases, leading to systemic cAMP release and broader physiological effects .

- 8-(4-Chlorophenylthio)-cAMP: Bypasses hydrolysis by directly activating cAMP-dependent protein kinase (PKA), offering rapid but nonspecific signaling .

Key Insight : Dipivaloyl derivatives enable site-specific activation, minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.